N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide is a synthetic organic compound characterized by its unique adamantane core and dichlorobenzamido functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide typically involves a multi-step process:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Introduction of the Carboxamide Group: The adamantane core is then functionalized with a carboxamide group using reagents such as adamantane-1-carboxylic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Dichlorobenzamido Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of adamantane-1,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the dichlorobenzamido group, potentially converting it to a mono-chlorinated or non-chlorinated benzamido derivative.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) under basic conditions.
Major Products
Oxidation: Adamantane-1,3-dicarboxylic acid derivatives.
Reduction: Mono-chlorinated or non-chlorinated benzamido derivatives.
Substitution: Various substituted benzamido derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The adamantane core provides a rigid structure that can enhance binding affinity, while the dichlorobenzamido group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Chlorobenzamido)phenyl]adamantane-1-carboxamide: Similar structure but with one less chlorine atom.
N-[4-(3,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide: Similar structure but with chlorine atoms in different positions.
N-[4-(2,4-Difluorobenzamido)phenyl]adamantane-1-carboxamide: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide is unique due to the specific positioning of the chlorine atoms on the benzamido group, which can influence its reactivity and interaction with biological targets. This positioning can affect the compound’s pharmacokinetic properties and its ability to cross biological membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H24Cl2N2O2 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H24Cl2N2O2/c25-17-1-6-20(21(26)10-17)22(29)27-18-2-4-19(5-3-18)28-23(30)24-11-14-7-15(12-24)9-16(8-14)13-24/h1-6,10,14-16H,7-9,11-13H2,(H,27,29)(H,28,30) |
InChI Key |
MGRZAXXHLAQKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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